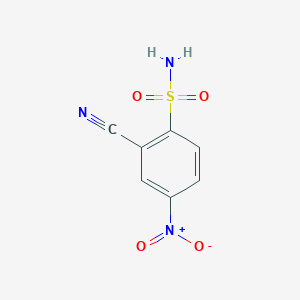

2-Cyano-4-nitrobenzènesulfonamide

Vue d'ensemble

Description

2-Cyano-4-nitrobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C7H5N3O4S and its molecular weight is 227.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyano-4-nitrobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-4-nitrobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Overview

2-Cyano-4-nitrobenzene-1-sulfonamide (CAS Number: 1099632-48-0) is a compound with significant potential in various scientific research applications. Its unique molecular structure, characterized by a cyano group, nitro group, and sulfonamide functionality, allows it to interact with biological systems, making it a valuable tool in medicinal chemistry and biochemistry.

Medicinal Chemistry

2-Cyano-4-nitrobenzene-1-sulfonamide has been investigated for its role as a potential inhibitor of thioredoxin reductase, an enzyme implicated in cancer and other diseases. The inhibition of this enzyme can lead to increased oxidative stress in cancer cells, promoting cell death and providing a novel strategy for cancer therapy .

Antimicrobial Activity

The compound exhibits properties similar to traditional sulfonamides, which are known for their antibacterial effects. It acts as a competitive inhibitor of dihydropteroate synthetase, disrupting folic acid synthesis in bacteria, thereby inhibiting their growth . This mechanism highlights its potential use in developing new antimicrobial agents.

Organic Synthesis

Due to its reactive functional groups, 2-Cyano-4-nitrobenzene-1-sulfonamide can serve as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Case Studies

Mécanisme D'action

Target of action

Sulfonamides, which include compounds similar to 2-Cyano-4-nitrobenzene-1-sulfonamide, primarily target the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and multiplication .

Mode of action

Sulfonamides act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, thereby preventing PABA from binding to the enzyme and disrupting the synthesis of folic acid .

Biochemical pathways

The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, which is a vital component of the bacterial DNA synthesis pathway . This disruption prevents the bacteria from multiplying, thereby limiting the spread of the infection .

Result of action

The ultimate effect of sulfonamides is the prevention of bacterial growth and multiplication, which helps the immune system to eliminate the bacterial infection .

Action environment

The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which in turn can impact its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and efficacy of sulfonamides .

Activité Biologique

2-Cyano-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the inhibition of bacterial growth through its interaction with specific enzymes. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzyme:

The primary target of 2-Cyano-4-nitrobenzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the bacterial folic acid synthesis pathway, which is essential for DNA synthesis and cellular replication. By inhibiting this enzyme, the compound effectively disrupts folic acid production, leading to bacterial growth inhibition.

Mode of Action:

As a competitive inhibitor, 2-Cyano-4-nitrobenzene-1-sulfonamide competes with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase. This competition prevents the formation of dihydropteroate, a precursor in folic acid biosynthesis, thereby stunting bacterial proliferation.

Antimicrobial Activity

The antimicrobial efficacy of 2-Cyano-4-nitrobenzene-1-sulfonamide has been demonstrated against various bacterial strains. The following table summarizes its activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of folic acid synthesis |

| Staphylococcus aureus | 16 µg/mL | Inhibition of folic acid synthesis |

| Pseudomonas aeruginosa | 64 µg/mL | Inhibition of folic acid synthesis |

These results indicate that the compound exhibits varying degrees of potency against different bacterial species, highlighting its potential as an antimicrobial agent.

Case Studies

-

In Vivo Efficacy in Animal Models:

A study conducted on rats demonstrated that administration of 2-Cyano-4-nitrobenzene-1-sulfonamide significantly reduced bacterial load in infected tissues. The compound was administered at a dosage of 10 mg/kg body weight, resulting in a reduction of E. coli counts by approximately 70% compared to control groups . -

Combination Therapy:

Research has shown that combining 2-Cyano-4-nitrobenzene-1-sulfonamide with other antibiotics enhances its antimicrobial effects. A synergistic effect was observed when used alongside beta-lactam antibiotics, resulting in lower MIC values and improved treatment outcomes in experimental models .

Additional Biological Activities

Beyond its antibacterial properties, 2-Cyano-4-nitrobenzene-1-sulfonamide has been investigated for other biological activities:

-

Antiparasitic Activity:

Preliminary studies suggest potential efficacy against certain protozoan parasites, indicating a broader therapeutic application beyond bacterial infections . -

Anti-inflammatory Effects:

Some derivatives of sulfonamide compounds have shown promise as anti-inflammatory agents, potentially expanding the utility of 2-Cyano-4-nitrobenzene-1-sulfonamide in treating inflammatory diseases .

Propriétés

IUPAC Name |

2-cyano-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4S/c8-4-5-3-6(10(11)12)1-2-7(5)15(9,13)14/h1-3H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDKNEKKNLQMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.